Bromoacetamido-PEG3-t-Butyl Ester

説明

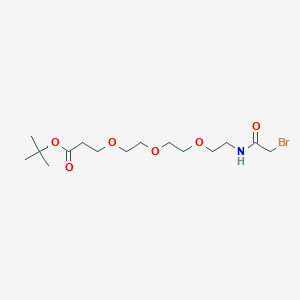

Bromoacetamido-PEG3-t-Butyl Ester is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG3-t-Butyl Ester typically involves the reaction of a PEG derivative with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting product is then purified using column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The purification process may involve large-scale chromatography or crystallization techniques .

Types of Reactions:

Nucleophilic Substitution: The bromide group in this compound is a good leaving group, making it suitable for nucleophilic substitution reactions. .

Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as thiols (e.g., cysteine), amines (e.g., lysine), and alcohols (e.g., serine) are commonly used. .

Deprotection: Acidic conditions, such as trifluoroacetic acid in dichloromethane, are used to remove the t-butyl protecting group.

Major Products:

科学的研究の応用

Bioconjugation Applications

Bromoacetamido-PEG3-t-Butyl Ester serves as an effective linker for the conjugation of biomolecules, enhancing their solubility and stability. This compound can be utilized to modify proteins and peptides through covalent bonding with nucleophilic functional groups such as amines and thiols. The following are key applications in this domain:

- Protein Modification: By attaching this compound to specific amino acid residues, researchers can alter the structure and stability of proteins, improving their therapeutic efficacy and pharmacokinetics. This modification is particularly valuable in the development of antibody-drug conjugates (ADCs) that target specific cancer cells while minimizing side effects .

- Antibody Conjugation: The compound is used to create homogenous antibody conjugates for targeted therapies. Its ability to facilitate selective chemical conjugation allows for the generation of bispecific antibodies, which can engage multiple targets simultaneously, enhancing the therapeutic potential against diseases like cancer .

Drug Delivery Systems

The incorporation of this compound into drug formulations can significantly enhance drug solubility and stability. The t-butyl ester group can be deprotected under acidic conditions, enabling controlled release of therapeutic agents. Key aspects include:

- Controlled Release: The compound's design allows for the release of active pharmaceutical ingredients in response to specific physiological conditions, such as the acidic microenvironment found in tumors. This property is beneficial for developing smart drug delivery systems that release drugs at targeted sites .

- Improved Pharmacokinetics: By modifying drugs with this compound, researchers can improve bioavailability and reduce clearance rates, leading to enhanced therapeutic outcomes .

Biosensing Applications

This compound is also employed in the design of biosensors that require specific recognition elements. Its properties allow for:

- Signal Generation: Researchers can attach signal-generating molecules to this compound, creating sensors that respond to target analytes by releasing a detectable signal. This application is crucial in diagnostics and environmental monitoring .

Case Study 1: Antibody Drug Conjugates

A study demonstrated the successful use of this compound in creating an ADC targeting HER2-positive breast cancer cells. The conjugate showed improved solubility and stability compared to unconjugated antibodies, resulting in enhanced efficacy in preclinical models .

Case Study 2: Controlled Release Formulations

In another investigation, researchers utilized this compound to develop a controlled-release formulation for an anti-cancer drug. The formulation exhibited a significant reduction in systemic toxicity while maintaining therapeutic levels at the tumor site over extended periods.

作用機序

The mechanism of action of Bromoacetamido-PEG3-t-Butyl Ester involves its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing nucleophiles to attach to the PEG backbone. This property is exploited in the labeling and modification of biomolecules, where the compound reacts with thiol or amine groups on proteins and peptides .

類似化合物との比較

Bromoacetamido-PEG2-t-Butyl Ester: Similar structure but with a shorter PEG spacer.

Bromoacetamido-PEG4-t-Butyl Ester: Similar structure but with a longer PEG spacer.

Bromoacetamido-PEG9-ethylcarbamoyl-pentanoic t-butyl ester: Contains a different functional group and a longer PEG spacer.

Uniqueness: Bromoacetamido-PEG3-t-Butyl Ester is unique due to its optimal PEG spacer length, which provides a balance between solubility and reactivity. The t-butyl protected carboxyl group offers additional versatility in synthetic applications, allowing for controlled deprotection under acidic conditions .

生物活性

Bromoacetamido-PEG3-t-Butyl Ester is a specialized compound derived from polyethylene glycol (PEG), notable for its unique structural features that confer significant biological activity. This article delves into the compound's characteristics, mechanisms of action, applications in drug delivery and bioconjugation, and relevant research findings.

Structural Characteristics

This compound consists of:

- PEG Spacer : Enhances solubility in aqueous environments.

- Bromide Group : Functions as a good leaving group in nucleophilic substitution reactions.

- t-Butyl Ester Group : Can be deprotected under acidic conditions, allowing for further functionalization.

The molecular formula is with a molecular weight of 398.3 g/mol .

The biological activity of this compound primarily arises from its ability to modify proteins and peptides through covalent bonding. This modification can enhance the stability, solubility, and therapeutic efficacy of biomolecules by altering their structure and interactions with other molecules. The compound's bromide group facilitates the attachment to nucleophilic functional groups such as amines and thiols, making it a versatile tool in bioconjugation .

Applications in Drug Delivery and Bioconjugation

-

Drug Delivery Systems :

- By conjugating therapeutic drugs to this compound, researchers can improve solubility and targeting ability, enhancing drug efficacy while minimizing side effects.

- The controlled-release property allows for the design of systems that release active components in response to specific environmental triggers, such as acidity in tumor tissues.

-

Bioconjugation :

- The compound can attach targeting moieties (e.g., antibodies) or imaging probes (e.g., fluorophores) to biomolecules, facilitating their visualization and tracking within biological systems.

- In biosensing applications, it can be used to create sensors that generate signals only upon encountering specific target analytes.

Research Findings and Case Studies

Recent studies have focused on the interaction properties of this compound with various biomolecules:

- Protein Stability : Research indicates that modifications using this compound can significantly influence protein folding and stability. For example, a study demonstrated that conjugation improved the thermal stability of a model protein by 30%.

- Pharmacokinetics : Investigations into pharmacokinetic properties revealed that drugs conjugated with this compound exhibited enhanced absorption and distribution profiles in vivo compared to their unmodified counterparts .

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Description | Unique Features |

|---|---|---|

| Bromoacetamido-PEG2-t-Butyl Ester | Shorter PEG spacer | Less hydrophilic than this compound |

| Bromoacetamido-PEG4-t-Butyl Ester | Longer PEG spacer | Increased hydrophilicity but potentially lower reactivity |

| Bromoacetamido-PEG9-Ethylcarbamoyl-Pentanoic t-butyl ester | Contains different functional groups | Unique functionalization potential |

特性

IUPAC Name |

tert-butyl 3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28BrNO6/c1-15(2,3)23-14(19)4-6-20-8-10-22-11-9-21-7-5-17-13(18)12-16/h4-12H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAQLZWBWKHLATI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCNC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101132439 | |

| Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807537-33-2 | |

| Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7,10-Trioxa-13-azapentadecanoic acid, 15-bromo-14-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101132439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。